molecular formula C12H15NO B12007312 Benzoxazole, 2-(1-ethylpropyl)- CAS No. 73713-91-4

Benzoxazole, 2-(1-ethylpropyl)-

Cat. No.: B12007312
CAS No.: 73713-91-4
M. Wt: 189.25 g/mol
InChI Key: RDAXMDUCABQPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 2-(1-ethylpropyl)-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is a derivative of benzoxazole, which is known for its wide range of applications in medicinal, pharmaceutical, and industrial fields. The structure of benzoxazole, 2-(1-ethylpropyl)-, includes an ethylpropyl group attached to the second position of the benzoxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including benzoxazole, 2-(1-ethylpropyl)-, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-(1-ethylpropyl)-, like other benzoxazole derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different functional groups on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzene ring or the oxazole ring, often facilitated by electrophilic or nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzoxazole ring .

Scientific Research Applications

Chemistry: Benzoxazole, 2-(1-ethylpropyl)-, is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: Benzoxazole derivatives have shown significant biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. These compounds are being investigated for their potential use in drug discovery and development .

Industry: In the industrial sector, benzoxazole derivatives are used as intermediates in the production of dyes, pigments, and other functional materials. Their ability to form stable complexes with metals makes them useful in various industrial applications .

Comparison with Similar Compounds

    Benzimidazole: Similar to benzoxazole, benzimidazole contains a benzene ring fused to an imidazole ring. Both compounds exhibit significant biological activities, but their chemical properties and reactivity can differ due to the presence of different heteroatoms.

    Benzothiazole: Benzothiazole has a benzene ring fused to a thiazole ring. It shares some biological activities with benzoxazole derivatives but may have different pharmacokinetic and pharmacodynamic profiles.

    Oxazole: Oxazole itself is a simpler heterocyclic compound compared to benzoxazole. It serves as a precursor for the synthesis of various benzoxazole derivatives.

Uniqueness: Benzoxazole, 2-(1-ethylpropyl)-, is unique due to the presence of the ethylpropyl group at the second position of the benzoxazole ring.

Properties

CAS No.

73713-91-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-pentan-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H15NO/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3

InChI Key

RDAXMDUCABQPMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.